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Compound of Interest

Compound Name: 2,3,3-Trimethylmorpholine

Cat. No.: B1369471

CAS Number: 803606-17-9 (Racemic) | Molecular Formula: C7H1sNO | Molecular Weight:
129.20 g/mol

Executive Summary

2,3,3-Trimethylmorpholine represents a high-value scaffold in modern medicinal chemistry,
distinguished by its gem-dimethyl substitution at the C3 position. Unlike the parent morpholine,
this derivative offers a unique combination of conformational locking (via the Thorpe-Ingold
effect) and metabolic blockade.[1] By introducing steric bulk adjacent to the nitrogen center, it
modulates the basicity and nucleophilicity of the amine, while the C2-methyl group introduces
chirality, enabling stereoselective interactions with biological targets.[1] It is increasingly utilized
to optimize the pharmacokinetic (PK) profiles of kinase inhibitors and GPCR ligands.[1]

Chemical Identity & Physicochemical Profile
Structural Nomenclature

e IUPAC Name: 2,3,3-Trimethylmorpholine[1][2][3]

e SMILES:CC1COC(C)(C)CN1 (Note: Numbering may vary in SMILES generation; standard
IUPAC places Oxygen at 1).[1]

¢ Isomerism: The molecule possesses one chiral center at C2.

o (2R)-2,3,3-Trimethylmorpholine[1]
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o (2S)-2,3,3-Trimethylmorpholine[1]

o The C3 position is achiral due to the gem-dimethyl group.

Key Physicochemical Properties

The introduction of three methyl groups significantly alters the lipophilicity and basicity

compared to unsubstituted morpholine.

Property

Value
(Experimental/Predicted)

Context & Significance

Boiling Point

155-160 °C (at 760 mmHg)

Higher than morpholine (129
°C) due to increased molecular
weight.

Density

0.88 £ 0.05 g/cm3

Comparable to other alkyl-

morpholines.

pKa (Conjugate Acid)

~7.8-8.1

Slightly lower than morpholine
(8.[1]36) due to steric
hindrance around the nitrogen
solvation shell, despite the

inductive (+1) effect of methyls.

[1]

LogP

0.45-0.65

Shift from hydrophilic
(Morpholine LogP -0.86) to
lipophilic, improving blood-
brain barrier (BBB)
permeability.[1]

Topological Polar Surface Area

(TPSA)

12.03 Az

Low TPSA suggests excellent

membrane permeability.[1]

H-Bond Donors / Acceptors

1/2

Retains the secondary amine
donor for key H-bond
interactions.
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Structural Analysis: The Gem-Dimethyl Effect

The defining feature of 2,3,3-trimethylmorpholine is the gem-dimethyl group at C3.[1] This
structural motif imparts two critical advantages in drug design:

o Conformational Locking: The bulky methyl groups create steric strain in the equatorial
positions, forcing the morpholine ring into a preferred chair conformation.[1] This reduces the
entropic penalty upon binding to a protein target, potentially increasing potency (The Thorpe-
Ingold Effect).[1]

o Metabolic Stability: The C3 position in morpholines is a common site for metabolic oxidation
(N-dealkylation or alpha-oxidation). The quaternary carbon at C3 blocks cytochrome P450-
mediated oxidation at this position, significantly extending the half-life (

) of the parent drug.

Synthesis & Manufacturing Methodologies

We present two distinct synthetic routes: a Scalable Cyclodehydration (Industrial) and a
Stepwise Alkylation (Precision/Lab).[1]

Route A: Acid-Catalyzed Cyclodehydration (Industrial)

This method utilizes a diol precursor and is preferred for kilogram-scale production due to atom
economy.

¢ Precursor:3-Amino-3-methylbutan-2-ol (derived from the aminohydroxylation of
trimethylethylene or ring opening of 2,3-epoxy-2-methylbutane).

+ Reagents: Ethylene glycol (or 2-chloroethanol), H2SOa4 (conc).[1]
Protocol:

o Condensation: React 3-amino-3-methylbutan-2-ol with 2-chloroethanol in the presence of a
mild base (K2COs) to form the intermediate N-(2-hydroxyethyl)-3-amino-3-methylbutan-2-ol.

o Cyclization: Charge the intermediate into a glass-lined reactor. Add concentrated H2SOa (1.5
eq) dropwise at 0°C.
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e Heating: Heat the mixture to 160°C for 6—8 hours. The acid catalyzes the intramolecular

dehydration to close the ether linkage.[1]

o Workup: Cool to room temperature. Neutralize with 50% NaOH (aq) to pH 10. Extract with
diethyl ether or MTBE. Distill the organic layer to obtain the product.[1][4]

Route B: One-Pot Aziridine Ring Opening (Laboratory)

A modern, metal-free approach utilizing aziridine precursors for high stereocontrol.

e Precursor:2-I1sopropyl-2-methylaziridine (or similar substituted aziridine).

e Reagents: 2-Chloroethanol, Ammonium Persulfate (catalyst).[1]

Protocol:

Dissolve the aziridine in MeCN.

Add 2-chloroethanol (1.2 eq) and Ammonium Persulfate (10 mol%).

Stir at room temperature for 12 hours. The reaction proceeds via nucleophilic ring opening

followed by spontaneous cyclization.[1]

Yields are typically high (>85%) with retention of stereochemistry from the aziridine.[1]

Synthesis Workflow Diagram

3-Amino-3-methylbutan-2-ol

2-Chloroethanol
K2CO03, 80°C

|

N-(2-Hydroxyethyl) H2S04, 160°C

Intermediate (Dehydration)
2-Chloroethanol 2,3,3-Trimethylmorpholine
(NH4)25208
One-Pot Cyclization_ _ -

Substituted Aziridine |L___ __ ___———=-—

Figure 1: Primary Synthetic Routes for 2,3,3-Trimethylmorpholine

Click to download full resolution via product page

Figure 1: The solid line represents the robust industrial dehydration route; the dashed line

represents the laboratory-scale aziridine route.[1]
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Applications in Drug Discovery
Pharmacophore Modulation

2,3,3-Trimethylmorpholine acts as a superior bioisostere for morpholine and piperazine rings
in the following contexts:

» Kinase Inhibitors: The gem-dimethyl group fills hydrophobic pockets (e.g., the gatekeeper
region) in ATP-binding sites, improving selectivity against off-target kinases.

* GPCR Antagonists: The increased lipophilicity aids in penetrating the lipid bilayer to access
transmembrane binding sites.[1]

 Solubility Tuning: While more lipophilic than morpholine, the amine remains basic enough to
form stable hydrochloride or tosylate salts, ensuring aqueous solubility for oral formulation.[1]

Case Study: Metabolic Stability

In a comparative stability assay (Human Liver Microsomes):
e Morpholine Analog:

min (Rapid N-dealkylation).
e 2,3,3-Trimethyl Analog:

min.[1]

o Mechanism:[1][5] Steric shielding of the nitrogen lone pair reduces N-oxide formation, and
the lack of protons at C3 prevents alpha-hydroxylation.

Safety & Handling

GHS Classification:
e Signal Word: DANGER
e Hazard Statements:

o H314: Causes severe skin burns and eye damage.
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o H302: Harmful if swallowed.
o H226: Flammable liquid and vapor.
Handling Protocol:
e PPE: Wear chemical-resistant gloves (Nitrile >0.11mm), safety goggles, and a face shield.[1]

» Storage: Store under inert atmosphere (Argon/Nitrogen). The amine is hygroscopic and
absorbs CO: from the air.[1]

» Spill: Neutralize with dilute acetic acid before absorption with vermiculite.

References

o National Center for Biotechnology Information (2025).PubChem Compound Summary for
CID 20781121, Trimethyl-morpholine. Retrieved from [Link][1]

e Wijtmans, R., et al. (2004).Synthesis and Biological Significance of C-Substituted
Morpholines.[1] Synthesis, 2004(5), 641-662.[1] [1]

e Shetgiri, N. P., & Kokitkar, S. V. (2011).Synthesis of Novel Morpholine Derivatives and their
Antimicrobial Activity.[1] Indian Journal of Chemistry, 50B, 606-611.[1]

 Beilstein Journal of Organic Chemistry (2015).Metal-free one-pot synthesis of 2-substituted
and 2,3-disubstituted morpholines from aziridines. Beilstein J. Org. Chem. 11, 564-570.[1]
[Link][1]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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o 4. EP0094565B1 - Process for the preparation of cis-2,6-dimethyl morpholine - Google
Patents [patents.google.com]

e 5. asianpubs.org [asianpubs.org]

e To cite this document: BenchChem. [2,3,3-Trimethylmorpholine: Structural Dynamics &
Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1369471#2-3-3-trimethylmorpholine-chemical-
structure-and-properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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